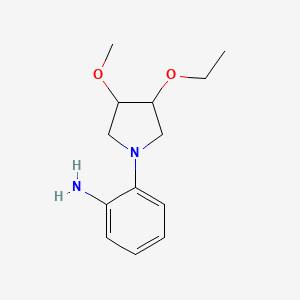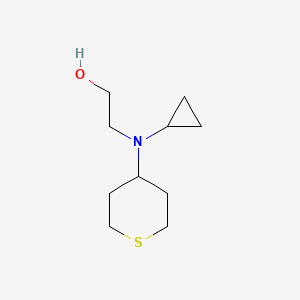![molecular formula C13H16ClNO2 B1477715 2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one CAS No. 2098129-22-5](/img/structure/B1477715.png)
2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one
Overview
Description
Synthesis Analysis
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include “2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one”, have been synthesized using various methods . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Molecular Structure Analysis
The molecular structure of “2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one” is based on the dibenzo[b,f][1,4]oxazepine (DBO) ring system . This ring system is found in many physiologically active compounds .Chemical Reactions Analysis
The synthesis of DBO derivatives involves various chemical reactions, including copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Scientific Research Applications
Synthesis and Characterization
- A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including 2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one, have been synthesized and characterized using spectroscopic, X-ray diffraction, and DFT studies. These studies revealed agreement between calculated molecular structures and X-ray structures, along with insights into charge distributions, electrophilic and nucleophilic reactivity regions, and nonlinear optical properties. This research indicates the compound's potential for application in nonlinear optical devices (Almansour et al., 2016).
Process Development for Kinase Inhibitors
- The benzoxazepine core, similar to the one , is a crucial component in several kinase inhibitors, including mTOR inhibitors. The research details process development and scale-up for synthesizing this core, highlighting its significance in the pharmaceutical industry for drug synthesis (Naganathan et al., 2015).
Pharmacological Potential and Receptor Selectivity
- A study on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines, which are closely related to the compound , revealed significant insights into the pharmacology at various GPCRs. This research suggests the potential pharmacological applications of these compounds, especially in terms of receptor selectivity and specificity, indicating their potential use in developing targeted therapies (Naporra et al., 2016).
Antibacterial and Anticancer Properties
- Benzoxepine-1,2,3-triazole hybrids, similar to the compound , were synthesized and evaluated for their antibacterial and anticancer properties. Some of these compounds showed significant activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, highlighting the potential of such compounds in medical treatments (Kuntala et al., 2015).
Mechanism of Action
Target of Action
The primary targets of similar compounds are often proteins or enzymes that play crucial roles in cellular processes. For instance, some compounds might target protein kinases, which are key regulators of cell function .
Mode of Action
The compound “2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one” could interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in the target’s function, potentially altering a biological pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets a protein involved in the Wnt/β-catenin signaling pathway, it could influence cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For instance, if the compound inhibits a protein involved in cell proliferation, it could potentially slow down the growth of certain cells .
Future Directions
The future directions for research on “2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one” and other DBO derivatives could involve further exploration of their pharmacological activities . As these compounds are of growing pharmaceutical interest, there may be potential for the development of new therapeutic agents .
properties
IUPAC Name |
2-chloro-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(16)15-7-8-17-12-6-4-3-5-10(12)9-15/h3-6,11H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROPOHGHLVVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




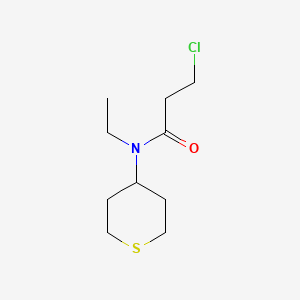

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)

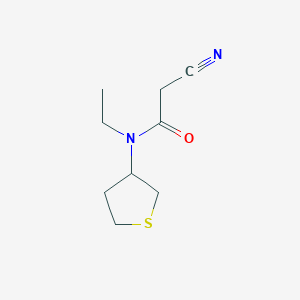
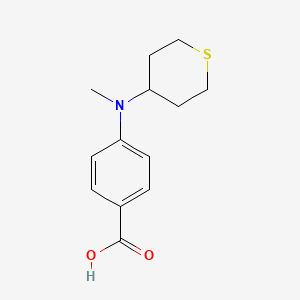


![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)
